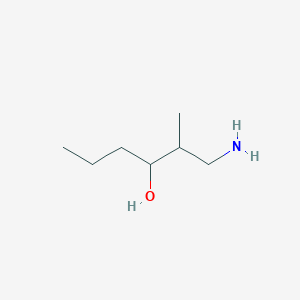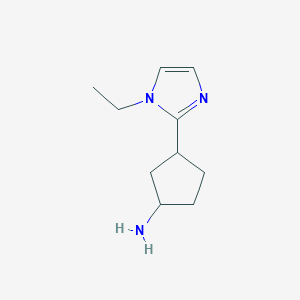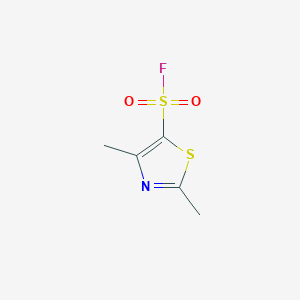
3,4-Quinolinediamine, 6-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Quinolinediamine, 6-methoxy- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of methoxy and diamine groups in the quinoline structure enhances its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Quinolinediamine, 6-methoxy- typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-chloro-6,7-dimethoxyquinoline .
Industrial Production Methods: Industrial production methods for 3,4-Quinolinediamine, 6-methoxy- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.
化学反应分析
Types of Reactions: 3,4-Quinolinediamine, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives.
科学研究应用
3,4-Quinolinediamine, 6-methoxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Quinoline derivatives, including 3,4-Quinolinediamine, 6-methoxy-, are investigated for their potential as anticancer, antimalarial, and antimicrobial agents
作用机制
The mechanism of action of 3,4-Quinolinediamine, 6-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.
相似化合物的比较
6-Methoxy-3,4-dihydro-1H-isoquinoline: Used in the treatment of diabetes as a positive allosteric modulator of glucagon-like peptide-1 receptor and glucose-dependent insulinotropic polypeptide receptor.
4-Chloro-6,7-dimethoxyquinoline: An intermediate in the synthesis of antineoplastic drugs.
Uniqueness: 3,4-Quinolinediamine, 6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and diamine groups provide versatility in chemical modifications and potential therapeutic applications.
属性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
6-methoxyquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3O/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,11H2,1H3,(H2,12,13) |
InChI 键 |
CLMUBJFTDMNPMQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=CN=C2C=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)



